

Application Notes and Protocols for Cell Synchronization Using Synthetic Mating Factor α

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Compound of Interest

Compound Name: Mating Factor α

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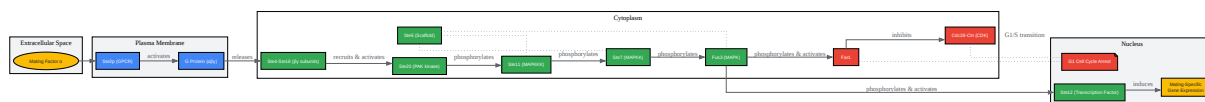
This document provides detailed application notes and protocols for the synchronization of *Saccharomyces cerevisiae* (budding yeast) cells in the G1 phase of the cell cycle using synthetic **Mating Factor α** (alpha-factor). These techniques are fundamental for a wide range of studies in cell biology, genetics, and drug discovery, enabling the analysis of cell cycle-dependent processes in a synchronized cell population.

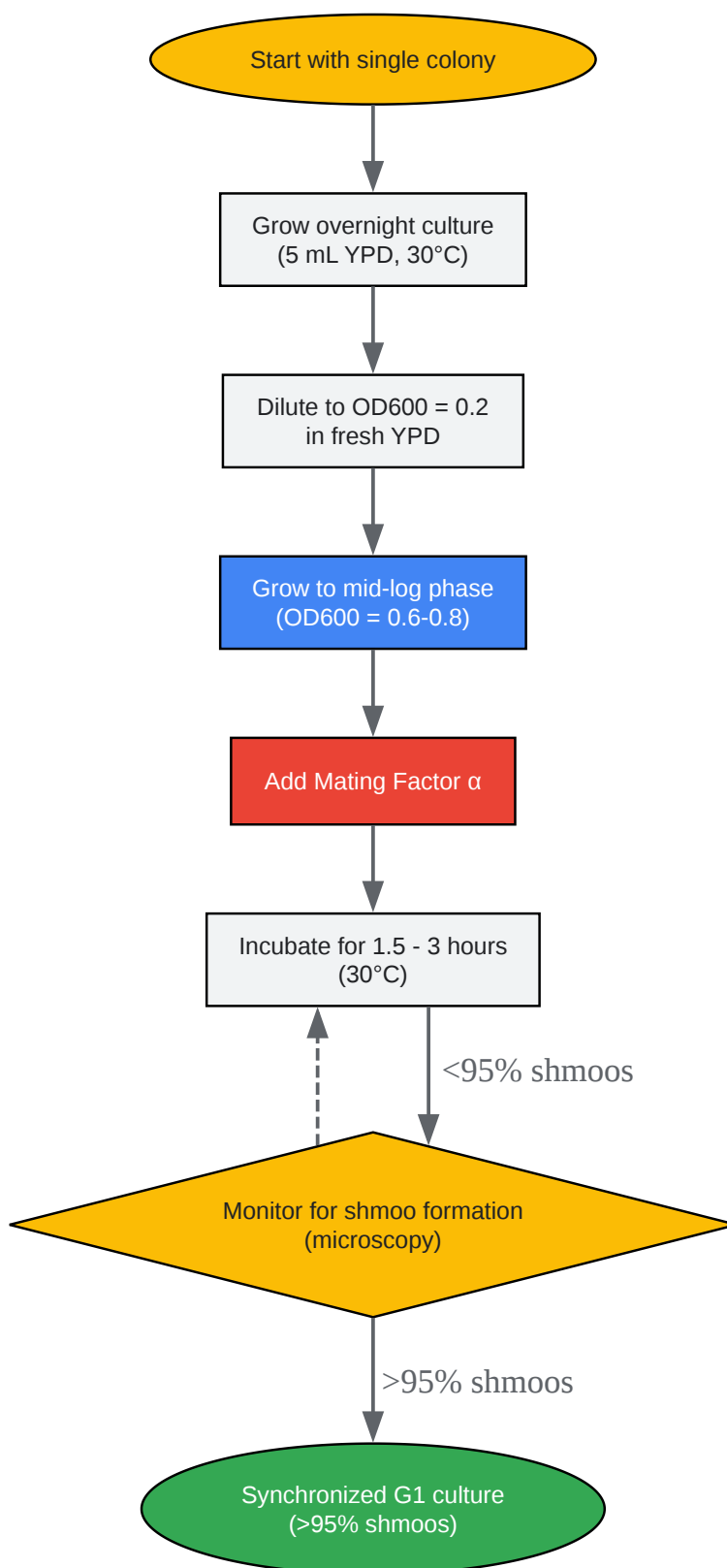
Introduction

Cell synchronization is a technique used to bring a population of asynchronously dividing cells to the same stage of the cell cycle.^{[1][2]} This allows for the collective study of cellular events that are specific to a particular phase. Synthetic **Mating Factor α** is a peptide pheromone that specifically arrests MATa haploid yeast cells in the G1 phase, just before the initiation of DNA synthesis (START).^{[3][4][5]} This arrest is achieved through the activation of a G-protein coupled receptor, Ste2p, which initiates a MAP kinase (MAPK) signaling cascade, ultimately leading to cell cycle arrest and morphological changes, including the formation of a "shmoo" projection.^{[4][5][6][7]}

Mating Factor α Signaling Pathway

The binding of **Mating Factor α** to its receptor, Ste2p, on the surface of a MATa cell triggers a conformational change in the receptor, activating an associated heterotrimeric G protein.^{[5][7]} This event initiates a downstream signaling cascade that results in the phosphorylation of key proteins, leading to the arrest of the cell cycle in G1.





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